4-Methylphthalic anhydride

説明

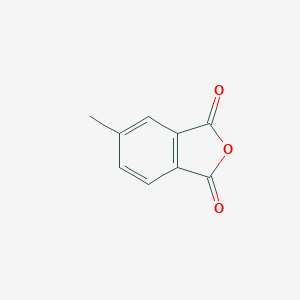

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBWJMCXHTKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027805 | |

| Record name | 4-Methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to tan chips; [Acros Organics MSDS] | |

| Record name | 4-Methylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19438-61-0, 1938-61-0 | |

| Record name | 4-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019438610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2740FPCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Methylphthalic Anhydride (B1165640)

The key synthetic strategies for 4-Methylphthalic anhydride are centered around the formation of a key intermediate followed by its conversion to the final product.

A cornerstone of this compound synthesis is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds.

The initial step in this synthetic sequence is the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (B109036) and maleic anhydride. researchgate.netchegg.com This reaction forms the intermediate compound, 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride. google.comprepchem.com The kinetics of this reaction have been studied, for instance, in supercritical carbon dioxide, indicating it proceeds as a bimolecular reaction. acs.orgacs.org

To obtain the aromatic this compound, the intermediate 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride must undergo dehydrogenation. prepchem.com This process involves the removal of hydrogen to create a stable aromatic ring. Two primary methods for this dehydrogenation have been reported.

Dehydrogenation Methods for 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

| Dehydrogenation Agent | Conditions | Reported Yield | Reference |

|---|---|---|---|

| Sulfur | - | 59% - 87% | prepchem.com |

| Bromine | In Acetic Acid | 16% | prepchem.com |

| Bromine | With Acid Acceptor (e.g., DMF, Pyridine) | Not explicitly quantified in the provided snippets, but described as a viable process. | google.comgoogle.com |

One established method for the dehydrogenation of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride involves the use of sulfur. prepchem.com This process has been reported to produce this compound in yields ranging from 59% to 87%. prepchem.com

An alternative method for dehydrogenation utilizes bromine in acetic acid. prepchem.com However, this particular method has been reported to result in a significantly lower yield of only 16%. prepchem.com A more recent advancement in this approach involves reacting 4-methyl-1,2,3,6-tetrahydrophthalic anhydride with bromine in the presence of a catalytic amount of an acid acceptor, such as dimethylformamide (DMF) or pyridine (B92270), which can be performed with or without a solvent. google.comgoogle.com

For improved efficiency, a process has been developed that combines the initial Diels-Alder condensation and the subsequent dehydrogenation into a single, streamlined procedure. google.com This one-pot synthesis involves first reacting isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, and then, without isolating the intermediate, proceeding with the dehydrogenation by reacting it with bromine in the presence of a catalytic amount of an acid acceptor. google.com

Dehydrogenation of 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

Alternative Cyclization Reactions

A prominent method for synthesizing the core structure of this compound involves the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. This cycloaddition reaction typically utilizes a conjugated diene and a dienophile. In the context of this compound synthesis, isoprene serves as the diene, reacting with maleic anhydride as the dienophile. acs.orgresearchgate.net This reaction forms 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, a crucial intermediate. researchgate.netscbt.com The reaction is often carried out in the absence of a solvent, with the reactants heated to facilitate the cycloaddition. acs.orgresearchgate.net

Chemical Modification of Substituted Phthalic Compounds

Following the initial cyclization, the intermediate, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, undergoes a dehydrogenation or aromatization step to yield the final product, this compound. Several methods have been developed for this chemical modification.

One established approach involves the use of bromine in the presence of an acid acceptor, such as pyridine or dimethylformamide (DMF). acs.orgresearchgate.netgoogle.comgoogle.com The reaction can be performed with or without a solvent. researchgate.net When a solvent is used, chlorobenzene (B131634) is a suitable option. acs.org The process involves reacting the tetrahydro-intermediate with bromine, which leads to the formation of the aromatic ring and hydrogen bromide as a byproduct. The acid acceptor neutralizes the generated hydrogen bromide, driving the reaction towards the desired product. acs.orgresearchgate.net Yields can be influenced by the choice of the acid acceptor and reaction conditions. acs.org

An alternative dehydrogenation method utilizes sulfur in the presence of a catalyst system composed of zinc oxide and 2-mercaptobenzothiazole (B37678). calpaclab.com This reaction is conducted at elevated temperatures. A thio-derivative byproduct may also be formed, which can be further treated with water in the presence of a base like sodium hydroxide (B78521) to produce additional this compound. calpaclab.com

Below is a data table summarizing the dehydrogenation methods for 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

| Dehydrogenation Reagent | Catalyst/Acid Acceptor | Solvent | Temperature | Reported Yield | Reference |

| Bromine | Pyridine or Dimethylformamide | Optional (e.g., Chlorobenzene) | 30-180 °C | Not explicitly stated in all patents | acs.orgresearchgate.net |

| Sulfur | Zinc oxide and 2-mercaptobenzothiazole | Not specified | Elevated temperatures | Not explicitly stated | calpaclab.com |

| Bromine in Acetic Acid | None specified | Acetic Acid | Not specified | 16% | mdpi.com |

| Sulfur | None specified | Not specified | Not specified | 59%-87% | mdpi.com |

Novel and Emerging Synthetic Strategies

Recent research has focused on developing more sustainable and efficient routes to this compound, including the use of renewable feedstocks and advanced catalytic processes.

Bio-based Synthesis Routes

A promising green alternative to petroleum-based synthesis involves the use of biomass-derived furans.

This approach utilizes 2-methylfuran (B129897), which can be derived from the hemicellulose fraction of biomass, as the starting material. acs.org The synthesis involves a multi-step process that begins with a Diels-Alder reaction between 2-methylfuran and maleic anhydride. This cycloaddition is then followed by a hydrogenation step to create a more stable intermediate. The final and crucial step is a one-pot dehydration and dehydrogenation (aromatization) of the hydrogenated adduct to yield 3-methylphthalic anhydride, an isomer of the target compound. researchgate.netrsc.org This route represents a significant advancement in producing renewable aromatic compounds. researchgate.net

Zeolites play a critical role in the aromatization step of the bio-based route. Specifically, acidic zeolites such as H-Y and ZSM-5 have been shown to be effective catalysts for the dehydration and dehydrogenation of the hydrogenated Diels-Alder adduct. researchgate.netrsc.orgnih.gov The Brønsted acid sites within the zeolite structure are believed to be the active centers facilitating this transformation. nih.gov The reaction is typically carried out in the liquid phase, and the choice of zeolite, along with reaction conditions like temperature, can significantly influence the yield and selectivity of the aromatic product. researchgate.netnih.gov For instance, a physical mixture of an acidic zeolite and a metal on a carbon support can lead to high yields of the desired aromatic anhydride under relatively mild conditions. researchgate.net

The table below outlines the key steps and catalysts in the bio-based synthesis of methyl phthalic anhydride.

| Reaction Step | Reactants | Catalyst | Product | Reference |

| Diels-Alder Cycloaddition | 2-Methylfuran, Maleic Anhydride | None (thermal) | Diels-Alder adduct | researchgate.netrsc.org |

| Hydrogenation | Diels-Alder adduct, Hydrogen | Not specified | Hydrogenated adduct | researchgate.net |

| Dehydration/Aromatization | Hydrogenated adduct | Acidic Zeolite (e.g., H-Y) and Metal on Carbon Support (e.g., Pd/C) | 3-Methylphthalic anhydride | researchgate.net |

Catalytic Approaches in this compound Synthesis

Catalysis is central to both traditional and emerging synthetic routes for this compound. In the conventional method, catalysts are primarily used in the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. As mentioned, acid acceptors like pyridine and DMF act as catalysts in the bromine-mediated dehydrogenation. researchgate.netgoogle.com Similarly, the combination of zinc oxide and 2-mercaptobenzothiazole serves as a catalytic system for sulfur-based dehydrogenation. calpaclab.com

In the novel bio-based pathway, catalysis is even more critical. Lewis acidic zeolites have been computationally studied for their potential to catalyze the initial Diels-Alder reaction of furans, showing a significant reduction in the activation energy. researchgate.net Furthermore, the development of robust and selective catalysts for the final dehydration and aromatization step is a key area of research. The use of bifunctional catalysts, such as a combination of an acidic zeolite and a noble metal catalyst like palladium on carbon (Pd/C), has demonstrated success in achieving high yields of the aromatic product. researchgate.net Palladium nanoparticles have also been explored for their catalytic activity in various C-C coupling reactions, suggesting potential for their application in related synthetic strategies. The ongoing development of novel catalytic systems holds the promise of more efficient, selective, and environmentally benign methods for the synthesis of this compound and its derivatives.

Zinc Oxide and 2-Mercaptobenzothiazole Catalysis

A notable synthetic route involves the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride using sulfur, a reaction that is effectively catalyzed by a combination of zinc oxide (ZnO) and 2-mercaptobenzothiazole. google.com This process is conducted at elevated temperatures, typically ranging from 190°C to 220°C. google.com

The catalytic system of zinc oxide and 2-mercaptobenzothiazole facilitates the reaction between the tetrahydro- adduct and sulfur, leading to the formation of this compound and hydrogen sulfide. google.comgoogleapis.com Zinc compounds, including zinc oxide and zinc 2-mercaptobenzothiazole (ZMBT), are known to act as activators in sulfur-based reactions, such as vulcanization, by promoting the formation of reactive sulfurating species. nih.gov In this context, the catalyst likely facilitates the opening of the elemental sulfur ring (typically S₈) and promotes the sulfuration and subsequent dehydrogenation of the substrate. google.comnih.gov

Role of Acid Acceptors (e.g., Pyridine, Dimethylformamide)

An alternative pathway to this compound involves the reaction of the Diels-Alder adduct with bromine. google.comgoogleapis.com This reaction generates hydrogen bromide (HBr) as a by-product, and its effective removal is crucial for driving the reaction to completion. This is achieved by using an acid acceptor, with pyridine and dimethylformamide (DMF) being common choices. google.comgoogleapis.com

These compounds are polar, basic, and relatively unreactive solvents that function as bases in elimination reactions like dehydrohalogenation. wikipedia.orgeschemy.com Pyridine's lone pair of electrons on the nitrogen atom can accept the proton from the HBr molecule formed during the aromatization step, thus neutralizing the acid and preventing it from participating in unwanted side reactions. wikipedia.orgyoutube.com The use of these acid acceptors in catalytic amounts is a key feature of this process. google.com

Reaction Mechanisms and Kinetics

Understanding the mechanistic details and the factors influencing reaction outcomes is vital for optimizing the synthesis of this compound.

Detailed Mechanistic Studies of Anhydride Formation

The formation of this compound from its tetrahydro- precursor follows a dehydrogenation or dehydrohalogenation mechanism, depending on the chosen reagents.

Bromination Pathway: In this method, the 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is first brominated. google.com The resulting brominated intermediate then undergoes dehydrobromination, an elimination reaction facilitated by an acid acceptor like pyridine or DMF, to form the aromatic ring of the final product. google.comwikipedia.org Pyridine activates the acyl group and acts as the base to remove the hydrogen bromide generated. wikipedia.org

Influence of Reaction Conditions on Yield and Selectivity

Reaction conditions play a pivotal role in determining the efficiency and purity of the final product. Key parameters include temperature, solvent, and the molar ratio of reactants.

In the bromine-based synthesis, the reaction is often carried out in the absence of a solvent. google.com The temperature is maintained at an elevated level to ensure the reaction proceeds efficiently. For the sulfur-based catalytic method, specific temperature ranges are crucial for both the initial dehydrogenation and the subsequent hydrolysis step. google.com

Below is a table summarizing typical reaction conditions for different synthetic routes.

| Synthetic Route | Precursor | Reagents | Catalyst/Promoter | Temperature | Key Feature | Reference |

| Catalytic Dehydrogenation | 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride | Sulfur | Zinc oxide & 2-Mercaptobenzothiazole | 190°C - 220°C | Formation of a thio derivative that can be hydrolyzed to increase yield. | google.com |

| Dehydrobromination | 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride | Bromine | Pyridine or Dimethylformamide (catalytic amount) | Elevated temperatures | Use of an acid acceptor to drive the reaction. Can be performed without a solvent. | google.comgoogleapis.com |

By-product Formation and Management (e.g., Thio Derivatives)

In the synthesis utilizing sulfur and the zinc oxide/2-mercaptobenzothiazole catalyst, a significant by-product is a thio derivative, specifically a substituted phthalic thioanhydride. google.com Rather than being a waste product, this thio derivative is a valuable intermediate. A key aspect of this process is the management of this by-product by reacting it with water in the presence of a base. This hydrolysis step converts the thioanhydride into the desired this compound, which significantly enhances the total yield of the process. google.com In the bromination route, the primary by-product is hydrogen bromide, which is neutralized by the acid acceptor. google.com

Chemical Reactivity and Derivative Synthesis

Nucleophilic Addition Reactions of the Anhydride (B1165640) Moiety

The electrophilic nature of the carbonyl carbons in the anhydride ring makes them susceptible to attack by nucleophiles. This reactivity is the basis for the synthesis of a wide range of derivatives.

Hydrolysis to Corresponding Diacids

In the presence of water, 4-methylphthalic anhydride undergoes hydrolysis to form 4-methylphthalic acid. This reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. youtube.comlibretexts.org This is followed by the opening of the anhydride ring to yield the corresponding dicarboxylic acid. youtube.com This hydrolysis is a common reaction for acid anhydrides and can occur without the need for a catalyst. youtube.com The presence of bases can accelerate this process. researchgate.netnih.gov

Acylation Reactions with Nucleophiles (Alcohols, Amines)

This compound readily reacts with nucleophiles such as alcohols and amines in acylation reactions. youtube.com These reactions involve the nucleophilic attack of the alcohol or amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a monoester or monoamide, respectively. nih.govthieme-connect.delibretexts.org A second equivalent of an amine is typically required for the reaction to go to completion. libretexts.org Various catalysts, such as 4-(dimethylamino)pyridine (DMAP), can be used to facilitate these acylations. thieme-connect.deorganic-chemistry.org

Polymerization Reactions Involving this compound and its Derivatives

This compound and its derivatives are important monomers and curing agents in the synthesis of various polymers, including polyesters, epoxy resins, and polyurethanes.

Role as a Curing Agent in Epoxy Resins and Polyurethanes

Anhydride-cured epoxy resins are known for producing a heteropolymer where epoxy molecules are linked by the reactive sites of the anhydride curing agent. appliedpoleramic.com this compound can be used as a curing agent for epoxy resins. google.com The curing process with anhydride agents is complex and can be influenced by several factors, including temperature, the presence of accelerators, and the ratio of anhydride to epoxy. appliedpoleramic.com While the reaction between epoxies and anhydrides can proceed without an accelerator, the process is generally slow. youtube.com

In the realm of polyurethanes, curing agents, also known as hardeners or curatives, are essential for the formation of the final polymer network. appliedpoleramic.comdoxuchem.com These agents typically contain functional groups that react with isocyanates. doxuchem.comtaiwanpu.com

Ring-Opening Copolymerization (ROCOP) with Epoxides

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a significant method for synthesizing polyesters. rsc.orgcardiff.ac.ukcardiff.ac.ukbath.ac.ukrsc.orgnih.gov This process offers a route to a wide array of polyesters due to the large variety of commercially available epoxides and cyclic anhydrides. rsc.org The copolymerization can be catalyzed by various systems to produce polyesters with controlled molecular weights and narrow dispersity. nih.gov

A diverse range of catalysts has been developed for the ROCOP of epoxides and anhydrides. These include both metal-based catalysts and metal-free organocatalysts.

Metallocene Catalysts: Metallocene complexes, particularly those of Group 4 metals like zirconium (Zr), have been investigated as catalysts for the ROCOP of epoxides and cyclic anhydrides. rsc.orgcardiff.ac.ukcardiff.ac.ukbath.ac.ukacs.orgnih.gov These catalysts have shown effectiveness in producing polyesters. rsc.orgcardiff.ac.ukcardiff.ac.ukbath.ac.uk For instance, Zr(IV) catalysts have been reported for the ROCOP of phthalic anhydride and epoxides. acs.orgnih.govresearchgate.net

Organocatalysts: Metal-free organocatalytic systems have emerged as a promising alternative for ROCOP. rsc.orgresearchgate.net These systems often involve the use of a Lewis acid and a Lewis base pair. rsc.orgnih.gov For example, combinations of triethyl borane (B79455) (TEB) as a Lewis acid and various Lewis bases like bis(triphenylphosphine)iminium chloride (PPNCl) have been successfully used. rsc.orgnih.gov Other organocatalysts include phosphazene bases and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org These catalysts can lead to well-controlled polymerizations, yielding polyesters with high molecular weights and narrow molecular weight distributions. rsc.org The choice of catalyst system is crucial as it can influence the reaction's control and the potential for side reactions. rsc.org

Influence of Stoichiometry and Initiator Amount on Thermomechanical Properties

The thermomechanical properties of epoxy thermosets cured with this compound are significantly influenced by the stoichiometry, which is the molar ratio of the epoxy groups in the resin to the anhydride groups in the hardener. uni-bayreuth.de The network structure, particularly the cross-link density (νC), is directly impacted by this stoichiometric ratio. uni-bayreuth.de

Studies on various epoxy-anhydride systems demonstrate that deviations from the ideal stoichiometric ratio lead to changes in key properties such as the glass transition temperature (Tg) and mechanical moduli. Typically, the highest glass transition temperature is achieved in formulations with a stoichiometric balance. nyu.edu An excess of either the epoxy resin or the anhydride hardener can lead to a lower Tg. nyu.eduresearchgate.net For instance, in one study, the highest Tg was observed in the stoichiometric formulation, while the lowest was in the epoxy-rich mixture. nyu.edu This is because an optimal ratio ensures the most complete reaction and the formation of a densely crosslinked network.

The rubbery state modulus, which is related to the crosslink density, is also maximized at the stoichiometric ratio. nyu.edu Conversely, in the glassy state at room temperature, the stoichiometric formulation may exhibit the lowest flexural modulus, a phenomenon that can be explained by the free volume concept. nyu.edu The amount of initiator or catalyst used also plays a crucial role. An initiator facilitates the curing reaction, and its concentration can affect the reaction rate and the final network structure, thereby influencing the thermomechanical properties. core.ac.uk The careful optimization of both stoichiometry and initiator amount is essential to tailor the material's properties for specific applications. core.ac.ukmdpi.com

Table 1: Effect of Stoichiometry on Thermomechanical Properties of Epoxy Networks

| Property | Effect of Stoichiometric Ratio | Reference |

| Glass Transition Temp (Tg) | Highest value is typically observed at the stoichiometric ratio. | nyu.edu |

| Rubbery State Modulus | Highest value is found in the stoichiometric formulation. | nyu.edu |

| Crosslink Density (νC) | Directly influenced by the stoichiometric ratio of functional groups. | uni-bayreuth.de |

| Flexural Modulus (Glassy) | Lowest value may belong to the stoichiometric formulation. | nyu.edu |

Development of Bio-based Epoxy Thermosets

In the context of sustainable development, this compound and its derivatives are utilized as hardeners in the formulation of bio-based epoxy thermosets. mdpi.com These thermosets are developed using epoxy resins derived from renewable resources like vegetable oils (e.g., soybean oil, linseed oil) or other biomass sources such as limonene (B3431351) and eugenol. mdpi.comrsc.orgmdpi.com The goal is to replace petroleum-based components with sustainable alternatives, reducing environmental impact. researchgate.net

For example, a six-armed linoleic acid-derived epoxy resin with a rigid triazine core has been cured using 4-methyl hexahydrophthalic anhydride to produce bio-based epoxy-anhydride thermosets. rsc.org These materials exhibited higher glass transition temperatures and enhanced tensile strength and modulus compared to thermosets based on other bio-based epoxy resins like epoxidized soybean oil. rsc.org Similarly, a novel bio-based epoxy monomer derived from limonene was successfully crosslinked with hexahydro-4-methylphthalic anhydride. mdpi.com Anhydride hardeners are often preferred over traditional amine curing agents in these systems as they can provide higher glass transition temperatures and potentially lower toxicity. mdpi.com

The development process involves synthesizing the bio-based epoxy monomer, followed by formulation with the anhydride hardener and a catalyst. rsc.orgmdpi.com The properties of the resulting thermoset are then thoroughly characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), dynamic mechanical thermal analysis (DMTA), and thermogravimetric analysis (TGA). rsc.orgmdpi.com Research in this area focuses on optimizing the formulations to achieve properties comparable or superior to conventional epoxy systems. expresspolymlett.com

Synthesis of Polyesters and Alkyd Resins

This compound is a key building block in the synthesis of polyesters and alkyd resins. Aliphatic polyesters can be synthesized through the ring-opening copolymerization of cyclic anhydrides with epoxides. nih.gov This method provides an efficient route to creating polymers with alternating monomer units. The reaction is typically catalyzed by metal-based complexes and can be performed under mild conditions. nih.gov

Another significant application is in the creation of poly(ester-anhydrides). In this process, hydroxyl-terminated polyester (B1180765) prepolymers are first synthesized. These prepolymers can be derived from various renewable or conventional monomers. The terminal hydroxyl groups are then converted into carboxylic acid functionalities by reacting them with an anhydride, such as succinic anhydride or, by extension, this compound. researchgate.net Finally, these carboxylic acid-terminated polyester precursors are linked together through melt polycondensation, forming higher molecular weight poly(ester-anhydrides). researchgate.net This method allows for the creation of polymers with tunable properties based on the choice of the initial polyester precursor.

Formation of Crosslinked Networks

This compound functions as a hardener or curing agent for epoxy resins, leading to the formation of highly durable, three-dimensional crosslinked networks. mdpi.com The curing process involves the ring-opening reaction of the anhydride with the hydroxyl groups present on the epoxy resin backbone, followed by the reaction of the resulting carboxylic acid with the epoxy groups. This series of reactions creates ester linkages and builds a rigid thermoset structure.

The final properties of the crosslinked network are dictated by the molecular structures of the epoxy resin and the anhydride hardener, as well as the curing conditions. uni-bayreuth.de The stoichiometry of the reactants is a critical factor that determines the crosslink density of the network. uni-bayreuth.de A well-formed network provides the material with high thermal stability, chemical resistance, and robust mechanical properties. Incomplete conversion of the epoxy groups can occur due to topological constraints within the developing three-dimensional network, which can impact the final properties. nyu.edu

Synthesis of Novel Phthalimide (B116566) Derivatives

Reactions with Aminobenzothiazoles

Phthalimide derivatives can be synthesized through the condensation reaction of a phthalic anhydride with a primary amine. youtube.com In a typical reaction, this compound can be reacted with an aminobenzothiazole in a suitable solvent, such as glacial acetic acid, often with the application of heat. f1000research.commdpi.com The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride ring. This opens the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration, yielding the final N-substituted phthalimide derivative. youtube.com This general synthetic route is widely applicable for producing a variety of phthalimides from different primary amines and substituted phthalic anhydrides. mdpi.com

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science for designing new molecules with enhanced or specific activities. nih.gov For derivatives of this compound, SAR studies involve synthesizing a library of related compounds by systematically modifying their chemical structure and then evaluating how these changes affect their properties, such as biological activity or material performance. f1000research.comnih.gov

The process involves creating a series of derivatives by introducing various functional groups at different positions on the phthalimide or other derivative structures. f1000research.com For example, different substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) can be incorporated to probe the effects of electronics, sterics, and lipophilicity on the compound's activity. f1000research.comnih.gov By correlating the structural changes with the observed activity, researchers can identify key structural features responsible for the desired properties. This information is crucial for the rational design and optimization of new compounds with improved potency or specific functionalities. nih.gov

Other Significant Chemical Transformations

Beyond the more common reactions, this compound is a versatile intermediate capable of undergoing various other chemical transformations to yield a range of specialized derivatives. These reactions include chlorination to produce halogenated compounds and condensation reactions for the synthesis of complex molecules like dyes. Such transformations underscore the compound's utility in creating materials for high-performance applications, including heat-resistant polymers and advanced colorants. researchgate.net

The chlorination of this compound introduces chlorine atoms onto the aromatic ring, leading to the formation of valuable chlorinated intermediates. researchgate.net These derivatives are significant in the synthesis of certain dyes and polymers that require enhanced heat and light resistance. researchgate.net

A specific method for chlorinating this compound involves its reaction with chlorine gas in the presence of iodine and fuming sulfuric acid. prepchem.com In a typical procedure, this compound is mixed with iodine and fuming sulfuric acid, and chlorine gas is introduced at a controlled rate. prepchem.com The reaction yields a mixture of chlorinated products, primarily mono- and di-chloro isomers. prepchem.com

The crude product from such a reaction can be analyzed to determine the distribution of isomers. For instance, one documented chlorination experiment yielded a mixture containing 5-chloro-4-methylphthalic acid, 3-chloro-4-methylphthalic anhydride, and 3,5-dichloro-4-methylphthalic acid. prepchem.com The separation of these isomers is achievable through processes like heating in xylene followed by filtration and repeated recrystallization to isolate the substantially pure chlorinated anhydrides. prepchem.com The 3-chloro isomer typically crystallizes as colorless prismatic or pillared crystals, while the 5-chloro isomer forms colorless hexahedral or thick platy crystals. prepchem.com

Table 1: Example Composition of Crude Product from Chlorination of this compound

| Compound | Percentage in Crude Product (wt %) |

|---|---|

| 3-Chloro-4-methylphthalic anhydride | 42.8% |

| 5-Chloro-4-methylphthalic acid | 33.1% |

| 3,5-Dichloro-4-methylphthalic acid | 6.1% |

| Other Compounds | 1.6% |

Data sourced from a specific experimental procedure. prepchem.com

This compound can participate in condensation reactions with phenolic compounds to synthesize xanthene dyes, analogous to the classic synthesis of fluorescein (B123965) from phthalic anhydride and resorcinol (B1680541). wpmucdn.comhomescience.net This type of reaction is a Friedel-Crafts acylation, where the anhydride reacts with an electron-rich aromatic compound, like resorcinol, in the presence of an acid catalyst. wpmucdn.comwpmucdn.com

In the synthesis of fluorescein, phthalic anhydride is heated with an excess of resorcinol and a dehydrating agent, such as concentrated sulfuric acid or zinc chloride. youtube.comvedantu.com The reaction proceeds in two main steps. First, the anhydride acylates one molecule of resorcinol. wpmucdn.com The resulting benzophenone (B1666685) intermediate then undergoes a second intramolecular Friedel-Crafts alkylation-type reaction with a second molecule of resorcinol, followed by dehydration, to form the characteristic xanthene structure of the dye. wpmucdn.comwpmucdn.com

By analogy, the condensation of this compound with resorcinol would be expected to produce a methylated fluorescein derivative. The methyl group on the phthalic anhydride ring would remain on the dye's core structure, potentially influencing its spectral properties, such as its absorption and fluorescence wavelengths. The reaction would follow the same electrophilic aromatic substitution mechanism, catalyzed by a strong acid, to form the corresponding dye. wpmucdn.comhomescience.net These dyes are known for their intense fluorescence and are used in various applications, from biological staining to laser dyes. wpmucdn.comgoogle.com

Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS)

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 4-methylphthalic anhydride (B1165640). In GC-MS analysis, the sample is vaporized and separated based on its components' different affinities for a stationary phase within a capillary column. zbaqchem.comlibretexts.org As the separated components elute from the column, they are ionized and fragmented, and the resulting ions are detected by the mass spectrometer. youtube.com

The mass spectrum of 4-methylphthalic anhydride shows a characteristic fragmentation pattern that allows for its unambiguous identification. nist.gov The selection of an appropriate GC column and stationary phase is critical for achieving good separation from other components in a mixture. zbaqchem.com This technique has been successfully used to detect and quantify this compound in various matrices, including atmospheric fine particulate matter. researchgate.net The high sensitivity and accuracy of GC-MS allow for the detection of very low concentrations of the compound. zbaqchem.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H6O3 | nist.govnist.gov |

| Molecular Weight | 162.14 g/mol | nist.govnist.gov |

| Purity (by GC) | >98.0% | tcichemicals.com |

HRMS (ESI+) Techniques

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) in positive mode (ESI+) is another valuable tool for the characterization of this compound. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+), minimizing fragmentation and providing accurate mass information.

In a study using a Q Exactive Orbitrap instrument, this compound was analyzed by LC-ESI-QFT-MS2. The exact mass of the protonated molecule [M+H]+ was determined to be 169.0855, which is in close agreement with the calculated value of 169.0859 for C9H13O3. chemicalbook.com This high mass accuracy is crucial for confirming the elemental composition of the molecule. The analysis was performed using a collision energy of 75 and a resolution of 17500.

Table 2: HRMS (ESI+) Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | ESI Positive | |

| Instrument | Q Exactive Orbitrap | |

| Calculated m/z for [M+H]+ | 169.0859 | chemicalbook.com |

| Found m/z for [M+H]+ | 169.0855 | chemicalbook.com |

| Collision Energy | 75 |

Electron Ionization Mass Spectra

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, characterized by a series of fragment ions. libretexts.orgmiamioh.edu The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound obtained by electron ionization. nist.gov This spectrum is a valuable resource for the identification of the compound in unknown samples by comparing the fragmentation patterns. The molecular ion peak (M+) is typically observed, along with other characteristic fragment ions that correspond to the loss of specific neutral fragments from the parent molecule. nist.govlibretexts.org

Other Analytical Techniques

Beyond mass spectrometry, other analytical techniques are employed to study the properties and behavior of this compound, particularly in the context of polymer chemistry.

Gas Chromatography (GC) for Reaction Monitoring

Gas chromatography (GC) is a widely used technique for monitoring the progress of chemical reactions involving this compound. zbaqchem.comchemicalbook.com By taking aliquots from the reaction mixture at different time intervals and analyzing them by GC, the consumption of reactants and the formation of products can be tracked. This allows for the determination of reaction kinetics and the optimization of reaction conditions. For instance, the hydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride to produce hexahydro-4-methylphthalic anhydride can be monitored by GC-MS to ensure the reaction goes to completion. chemicalbook.com

Differential Scanning Calorimetry (DSC) for Curing Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. researchgate.nettainstruments.com It is an indispensable tool for studying the curing behavior of epoxy resins with anhydride hardeners like this compound. iccm-central.orgresearchgate.net

DSC can determine key parameters of the curing process, including:

Glass transition temperature (Tg): The temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

Heat of cure (ΔH): The total amount of heat released during the exothermic curing reaction. researchgate.netrandb.co.kr

Onset and peak curing temperatures: Temperatures at which the curing reaction begins and proceeds at its maximum rate. researchgate.netnetzsch.com

Percent cure: The extent of the curing reaction can be determined by comparing the residual heat of reaction in a partially cured sample to that of an uncured sample. researchgate.net

By analyzing these parameters, the curing profile of an epoxy system can be optimized for specific applications. researchgate.net For example, a study on an epoxy-anhydride resin system measured a heat of reaction of 326 ± 6 J/g using DSC. randb.co.kr

Thermomechanical Analysis (TMA) of Polymer Networks

Thermomechanical Analysis (TMA) is a technique used to measure the dimensional changes of a material as a function of temperature, time, and applied force. cadence.com It is particularly useful for characterizing the thermomechanical properties of cured polymer networks, such as those formed from epoxy resins and this compound. cadence.comresearchgate.net

TMA can be used to determine:

Coefficient of Thermal Expansion (CTE): The rate at which a material expands or contracts with changes in temperature. This is a critical property for applications where dimensional stability over a range of temperatures is required. cadence.comyoutube.com

Glass Transition Temperature (Tg): TMA can also detect the glass transition as a change in the slope of the dimensional change versus temperature curve. youtube.com

Softening and melting points: TMA can identify the temperatures at which a material begins to soften or melt.

By subjecting a cured polymer sample to a controlled temperature program while applying a small, constant force, TMA provides valuable data on the material's stiffness, creep, and stress relaxation behavior. cadence.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 4-methylphthalic anhydride (B1165640). These methods model the molecule's electron distribution and energy levels, which are key to understanding its chemical behavior.

Ab initio molecular orbital calculations, which are based on first principles without the inclusion of experimental data, serve to describe the electronic structure of molecules. For cyclic anhydrides, these calculations can determine properties like charge distribution and the energies of molecular orbitals. This information is crucial for predicting the sites most susceptible to nucleophilic attack. While specific ab initio studies on 4-methylphthalic anhydride are not extensively documented in readily available literature, the principles of these calculations are foundational to the more commonly applied Density Functional Theory (DFT) studies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For cyclic anhydrides, DFT studies, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to analyze various chemical and physical properties. mdpi.com

In a study on the closely related 4,5-dichlorophthalic anhydride, DFT calculations were performed to understand its reactivity towards various nucleophiles. mdpi.com These calculations optimized the molecular structures and provided insights into electronic and reactivity descriptors. mdpi.com For this compound, similar DFT studies would elucidate how the electron-donating methyl group influences the electron density distribution in the aromatic ring and on the carbonyl carbons, thereby affecting its reactivity. The results of such calculations, including optimized geometries and electronic properties, provide a quantitative basis for understanding reaction mechanisms. mdpi.com

Regioselectivity in Nucleophilic Addition to Unsymmetrical Cyclic Anhydrides

The reaction of unsymmetrical cyclic anhydrides, such as this compound, with nucleophiles presents a question of regioselectivity: which of the two non-equivalent carbonyl groups will the nucleophile preferentially attack? Computational studies are essential for predicting and explaining the observed outcomes.

The regioselectivity of nucleophilic attack on an unsymmetrical anhydride can often be predicted by examining the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region where an incoming nucleophile's electrons are most likely to be accepted. According to frontier molecular orbital theory, the reaction is favored at the atom where the LUMO has the largest coefficient.

For this compound, the electron-donating methyl group influences the electronic distribution. A LUMO analysis would likely show that the two carbonyl carbons have different LUMO coefficient magnitudes. The carbon atom with the larger LUMO coefficient is the predicted site of nucleophilic attack. This theoretical prediction can then be correlated with experimental results from the reaction of this compound with various nucleophiles, such as amines, to validate the computational model.

The nature of the substituent on the phthalic anhydride ring plays a critical role in directing nucleophilic attack. An electron-donating group, like the methyl group in this compound, increases the electron density in the ring. This effect is transmitted to the carbonyl groups, potentially influencing their relative reactivity.

The regioselectivity is a balance between steric and electronic factors. The methyl group at the 4-position is expected to exert a more significant electronic influence on the adjacent carbonyl group (at the 3-position) and the more distant one (at the 1-position). Theoretical models can quantify these substituent effects on the partial charges of the carbonyl carbons.

Furthermore, if the nucleophile possesses a group capable of chelation (e.g., a hydroxyl or amino group on a side chain), it can coordinate with a Lewis acidic site on the anhydride or a cation present in the reaction medium. This chelation can impose a conformational constraint on the transition state, thereby directing the nucleophilic attack to a specific carbonyl group in a way that might override the inherent electronic preference.

Reaction Pathway and Mechanism Elucidation

Computational studies are invaluable for mapping the entire reaction coordinate for the nucleophilic addition to this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be constructed.

For the reaction of a nucleophile with this compound, the mechanism involves the formation of a tetrahedral intermediate following the attack on one of the carbonyl carbons. DFT calculations can model the geometry and energy of the transition state leading to this intermediate. mdpi.com By comparing the activation energy barriers for attack at the two different carbonyl carbons, the regioselectivity can be predicted from a kinetic standpoint. nih.gov The lower energy pathway corresponds to the major product isomer. These theoretical energy profiles provide a step-by-step visualization of the reaction mechanism that is often difficult to obtain through experimental means alone. mdpi.comnih.gov

Intrinsic Reaction Coordinate Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to both reactants and products on the potential energy surface. mdpi.commdpi.comresearchgate.netbath.ac.uk This method is crucial for verifying that a calculated transition state correctly links the intended reactants and products and for understanding the detailed mechanism of a reaction. mdpi.commdpi.com The IRC is defined as the mass-weighted steepest descent path from a transition state. mdpi.comresearchgate.net By following this path, chemists can visualize the geometric changes and energy profile as the reaction progresses. mdpi.com

The process begins by locating a transition state structure, which is a first-order saddle point on the potential energy surface. mdpi.com From this point, the IRC calculation proceeds in both forward and reverse directions along the path of steepest descent, tracing the reaction pathway down to the corresponding energy minima of the products and reactants. bath.ac.ukacs.org This allows for a detailed understanding of complex, multi-step reactions by breaking them down into elementary steps. mdpi.com

For a molecule like this compound, an IRC analysis could theoretically be applied to study its reactions, such as hydrolysis or its role as a curing agent in polymerization. For instance, in the hydrolysis of phthalic anhydride, which is structurally similar, the reaction mechanism involves the formation of phthalic acid. researchgate.netnih.gov A computational study using IRC could elucidate the precise pathway of nucleophilic attack by water on one of the carbonyl carbons, the subsequent ring-opening, and any associated energy barriers or intermediates.

Investigation of Intermediates (e.g., Lactone Intermediates)

In chemical reactions, intermediates are transient species that exist between the reactant and product stages. Lactones, which are cyclic esters, can be significant intermediates or products in reactions involving anhydrides. youtube.comyoutube.com The formation of a lactone from an anhydride typically involves the reduction of one of the carbonyl groups. sciencemadness.org

For example, the reduction of phthalic anhydride can yield phthalide, a lactone. sciencemadness.org While specific computational studies on lactone intermediates in reactions of this compound are scarce, the general mechanism involves several key steps. In an intramolecular esterification, an alcohol group within the same molecule attacks a carbonyl carbon, leading to a cyclic structure. youtube.comyoutube.com This process is often catalyzed by acid, which protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic. youtube.comyoutube.com

Theoretical investigations into such reactions would involve calculating the energies of potential intermediates and the transition states connecting them. This helps determine the most likely reaction pathway. For this compound, a hypothetical reaction could involve a modification that introduces a hydroxyl group, which could then undergo an intramolecular reaction to form a lactone derivative. Computational analysis would be essential to predict the feasibility and stereochemistry of such a transformation.

Structure-Property Relationships through Computational Modeling

Computational modeling is a powerful tool for establishing relationships between the molecular structure of a compound and its macroscopic properties. bath.ac.ukscholaris.ca For anhydride-cured epoxy systems, molecular dynamics (MD) simulations have been used to investigate how the structure of the anhydride affects properties like the glass transition temperature and dielectric properties of the resulting polymer network. researchgate.net

Studies on related compounds, such as methylhexahydrophthalic anhydride (a saturated version of this compound), show that the rigidity of the anhydride structure plays a significant role in the properties of the final material. researchgate.net These models help in designing materials with specific characteristics by making targeted changes to the molecular structure. bath.ac.uk

Structural Features and Electronic Energy

The structural features of a molecule, such as bond lengths, bond angles, and dihedral angles, are intrinsically linked to its total electronic energy. Computational methods like Density Functional Theory (DFT) are commonly used to optimize the geometry of a molecule to find its lowest energy conformation. mdpi.com

For this compound, the key structural components are the benzene (B151609) ring, the anhydride group, and the methyl substituent. The electron-donating nature of the methyl group can influence the electronic distribution and reactivity of the aromatic ring and the carbonyl groups. DFT calculations can provide the total electronic energies of the molecule and its various isomers or conformers, helping to determine their relative stabilities. mdpi.com For example, a DFT study was referenced in the context of determining the solubility of this compound in various organic solvents, where interaction energies between the solute and solvent molecules were calculated. rjptonline.orgrjptonline.org

Energy Gaps and Aromaticity

The energy gap, specifically the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, is a critical parameter derived from computational chemistry that relates to the chemical reactivity and electronic properties of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Aromaticity is a key concept in organic chemistry that describes the unique stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. researchgate.net For aromatic compounds like this compound, the energy gap is influenced by the extent of π-conjugation. Computational studies on polycyclic aromatic hydrocarbons (PAHs) have shown that the band gap generally decreases as the number of aromatic rings increases. researchgate.net While a specific analysis for this compound is not readily found, it is known that substituents on an aromatic ring can alter its electronic properties and thus its aromatic character and energy gap. The methyl group on the phthalic anhydride ring would be expected to have a subtle but calculable effect on these properties compared to the unsubstituted phthalic anhydride.

Applications in Advanced Materials Research

Precursor for Functional Molecules and Specialty Chemicals

Synthesis of Polycyclic Dyes and Pigments

Phthalic anhydrides, in general, are established precursors in the manufacture of a range of dyes and pigments. chemicalbook.com The intrinsic structure of 4-Methylphthalic anhydride (B1165640) makes it a valuable intermediate for creating polycyclic aromatic colorants. The anhydride functional group provides a reactive site for condensation reactions with various aromatic amines and other nucleophiles, leading to the formation of complex chromophoric systems.

The synthesis process often involves reacting the anhydride with other molecules to build the core structure of the dye. mdpi.com The methyl group on the benzene (B151609) ring can influence the final properties of the dye, such as its solubility in different solvents, its lightfastness, and its specific color or hue. These modifications are critical for tailoring dyes and pigments for high-performance applications where stability and specific spectral properties are required. mdpi.com

Intermediates in Pharmaceutical Synthesis

In the realm of medicinal chemistry, 4-Methylphthalic anhydride is recognized as a versatile intermediate for organic synthesis. chemicalbook.comyoutube.com Its role is primarily that of a structural scaffold, providing a phenyl ring and two carboxylic acid functionalities (post-hydrolysis) that can be further elaborated to produce complex, biologically active molecules. The anhydride group is particularly useful for introducing the phthaloyl group into a molecule, often as a protecting group for amines in the synthesis of amino acids and other pharmaceutical building blocks.

The compound's bifunctional nature allows it to be a key component in the synthesis of various therapeutic agents. chemicalbook.com While it is not an active pharmaceutical ingredient itself, its incorporation into a synthetic pathway can be a critical step in building the final molecular architecture of a drug.

Herbicides

A niche but important application for phthalic anhydride derivatives is in the production of certain herbicides. chemicalbook.com this compound can be used as a starting material or intermediate in the synthesis of specific agrochemicals. The synthesis pathways would involve modifying the anhydride to create a molecule with herbicidal activity. For instance, compounds containing a methyl-phenoxy acetic acid structure, such as MCPA (4-chloro-2-methylphenoxyacetic acid), are well-known herbicides used for controlling broadleaf weeds in various crops. albaugh.comnih.gov The synthesis of related herbicidal compounds can originate from precursors like this compound, which provides the core methyl-substituted aromatic ring.

Table 1: Applications of this compound in Materials Research

| Application Area | Role of this compound | Resulting Products/Materials | Key Structural Feature Utilized |

|---|---|---|---|

| Dyes and Pigments | Intermediate/Precursor | Polycyclic dyes, specialized pigments | Anhydride group for condensation reactions |

| Pharmaceuticals | Synthetic Intermediate/Building Block | Complex organic molecules for drug development | Bifunctional anhydride and aromatic ring |

| Herbicides | Intermediate for Agrochemicals | Active ingredients for specific herbicides | Methyl-substituted aromatic core |

Advanced Catalysis and Materials for Energy

The unique electronic and structural properties of this compound and its derivatives suggest potential applications in advanced materials for catalysis and energy systems. Research in these areas often focuses on creating materials with tailored porosity, electronic band structures, and photo-responsive characteristics.

Photocatalysis and Solar Cell Systems

While direct use of this compound in photocatalysis is not common, its derivatives hold potential. Photocatalytic processes often employ semiconductor materials that can be activated by light to degrade pollutants. mdpi.com Studies have investigated the photocatalytic degradation of phthalic anhydride itself, indicating the ring structure's involvement in photochemical reactions. iosrjournals.org

More promising is its hypothetical role in dye-sensitized solar cells (DSSCs). wikipedia.org These cells utilize organic dye molecules adsorbed onto the surface of a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). nih.gov When the dye absorbs light, it injects an electron into the semiconductor's conduction band, generating an electric current. nih.govyoutube.com A molecule derived from this compound could potentially be engineered to function as such a sensitizer. By chemically modifying the anhydride to include anchoring groups (to bind to TiO₂) and tuning its electronic structure, it could be transformed into a custom dye for DSSC applications.

Metal-Organic Frameworks and Coordination Polymers (Hypothetical)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov These materials are notable for their high porosity and surface area, making them suitable for gas storage, separation, and catalysis. researchgate.net

Hypothetically, this compound is an excellent candidate for use as an organic linker in the synthesis of novel MOFs. To be used in this way, the anhydride would first be hydrolyzed to its corresponding dicarboxylic acid form, 4-methylphthalic acid. This molecule possesses two carboxylate groups that can coordinate with metal ions, forming the extended network structure of a MOF. The presence of the methyl group on the aromatic ring would project into the pores of the resulting framework, influencing its chemical environment, pore size, and adsorption properties. This could lead to MOFs with tailored functionalities for specific applications, such as selective catalysis or the targeted capture of particular molecules.

Table 2: Potential and Hypothetical Applications in Energy and Catalysis

| Technology Area | Hypothetical Role of this compound Derivative | Mechanism / Principle | Desired Outcome |

|---|---|---|---|

| Photocatalysis / Solar Cells | As a precursor to a photosensitizing dye | Light absorption and electron injection into a semiconductor (e.g., TiO₂) | Generation of electric current in a Dye-Sensitized Solar Cell (DSSC) |

| Metal-Organic Frameworks (MOFs) | As an organic linker (in its dicarboxylic acid form) | Coordination with metal ions to form a porous, crystalline framework | Creation of novel MOFs with tailored pore environments for catalysis or separation |

Environmental and Health Impact Research

Environmental Fate and Pathways

The environmental behavior of 4-Methylphthalic anhydride (B1165640) is dictated by its chemical properties and interactions with different environmental compartments.

Persistence and Mobility in the Environment

Limited direct data exists for the environmental persistence and mobility of 4-Methylphthalic anhydride. However, its structure as a cyclic acid anhydride suggests it will readily undergo hydrolysis in the presence of water to form 4-methylphthalic acid. researchgate.netnih.gov The rate of this hydrolysis is influenced by pH and the presence of certain bases. researchgate.netnih.gov

Atmospheric Occurrence and Formation in PM2.5

While direct measurements of this compound in the atmosphere are scarce, its hydrolysis product, 4-methylphthalic acid, has been identified as a tracer for secondary organic aerosols (SOA) derived from aromatic hydrocarbons. nih.gov SOA is a significant component of fine particulate matter (PM2.5), which has well-documented impacts on air quality and human health. copernicus.org The formation of these aerosols occurs through the atmospheric oxidation of volatile organic compounds (VOCs). copernicus.orgcopernicus.org Phthalic anhydride, a related compound, is known to be produced from the photooxidation of naphthalene (B1677914) and can subsequently hydrolyze to form phthalic acid, contributing to SOA. nih.gov This suggests a potential pathway for this compound to contribute to PM2.5 formation.

Degradation Products and Their Environmental Implications

The primary degradation product of this compound in the environment is expected to be 4-methylphthalic acid, formed through hydrolysis. researchgate.netnih.gov The environmental implications of 4-methylphthalic acid are linked to its role in the formation of secondary organic aerosols and its potential impact on ecosystems. nih.gov

Further degradation of phthalic acid esters, which are structurally related, can proceed through microbial pathways. For instance, some Mycobacterium species can degrade various phthalates, ultimately breaking them down into less complex molecules. nih.gov The degradation pathway of di-(2-ethylhexyl) phthalate (B1215562) (DEHP) has been shown to proceed via hydrolysis to phthalic acid, which is then further metabolized. nih.gov While specific studies on the complete biodegradation pathway of 4-methylphthalic acid are limited, its structural similarity to other phthalates suggests it could be susceptible to microbial degradation. The ultimate environmental fate will depend on the specific microorganisms present and the environmental conditions.

4-Methylphthalic acid is utilized as an intermediate in the synthesis of the herbicide Imazamethabenz-Methyl, indicating its transformation into other chemical species through industrial processes. innospk.com

Ecotoxicological Information

Specific ecotoxicological data for this compound is limited. However, information on related phthalates and their effects on aquatic organisms can provide some insights.

Studies on a variety of phthalate esters have been conducted on the freshwater invertebrate Daphnia magna. nih.govepa.govnih.gov The toxicity of phthalates to Daphnia magna generally increases with decreasing water solubility. epa.gov For lower-molecular-weight phthalates, the geometric mean maximum acceptable toxicant concentration (GM-MATC) ranged from 0.63 to 34.8 mg/L. epa.gov Chronic exposure to some phthalates has been shown to reduce body length and affect fat metabolism in Daphnia magna. nih.gov

The toxicity of chemicals to algae is another important ecotoxicological endpoint. Tests on various chemicals using algae, such as Raphidocelis subcapitata, are conducted according to standardized guidelines like OECD Test No. 201. nih.gov While no specific data for this compound was found, studies on other organic compounds provide a framework for assessing potential impacts on primary producers in aquatic ecosystems.

Similarly, early life-stage toxicity studies with rainbow trout (Oncorhynchus mykiss) have been performed for some phthalate esters, showing effects on survival and growth. epa.gov

It is important to note that the ecotoxicity of this compound itself may differ from its hydrolysis product, 4-methylphthalic acid, and other phthalate esters. Further research is needed to determine the specific ecotoxicological profile of this compound.

Health Hazard Research and Risk Assessment

Research into the health hazards of this compound has primarily focused on its potential as a respiratory sensitizer, a characteristic shared with other acid anhydrides.

Respiratory Sensitization Studies in Humans

Occupational exposure to acid anhydrides, including phthalic anhydride and its derivatives, is a known cause of respiratory sensitization, leading to conditions such as asthma. nih.govnih.govosha.gov The mechanism of sensitization often involves the chemical acting as a hapten, binding to human serum albumin to form an allergen. nih.govnih.gov

A cohort study of workers exposed to phthalic anhydride, maleic anhydride, and trimellitic anhydride found that 8.8% of workers developed new work-related respiratory symptoms, and 3.2% were sensitized, as indicated by skin prick tests. nih.govnih.gov The study suggested that the intensity of exposure and smoking are risk factors for sensitization. nih.govnih.gov While this study did not specifically include this compound, it highlights the potential for this class of compounds to cause respiratory health effects.

Another related compound, hexahydro-4-methylphthalic anhydride (MHHPA), is also recognized as a respiratory sensitizer. inchem.org Inhalation of MHHPA can cause allergy or asthma symptoms, and repeated or prolonged exposure may lead to asthma. inchem.orgnih.gov The symptoms of asthma induced by such chemicals may have a delayed onset and can be aggravated by physical exertion. inchem.org

Case studies of occupational exposure to various acid anhydrides have documented the development of respiratory sensitization. mst.dk However, specific case studies focusing solely on this compound were not identified in the reviewed literature. The available evidence strongly suggests that this compound should be handled with caution in occupational settings to prevent inhalation exposure and potential respiratory sensitization. osha.govinchem.org

Skin Sensitization and Irritation

This compound is recognized as a skin irritant and a skin sensitizer. tcichemicals.comcoleparmer.com Based on available data, it is classified as a skin sensitizer, Category 1. nih.gov This classification indicates that the substance may cause an allergic skin reaction. broadview-tech.com

Studies and safety data sheets consistently report that this compound causes skin irritation. tcichemicals.comfishersci.co.uk In some cases, it is considered a moderate skin irritant. industrialchemicals.gov.au The risk of developing contact dermatitis may result from repeated or prolonged contact. govinfo.gov If skin irritation or a rash occurs following exposure, medical advice is recommended. Proper handling procedures include washing the skin thoroughly after handling and wearing protective gloves. tcichemicals.comchemicalbook.com In case of skin contact, the affected area should be washed with plenty of soap and water, and contaminated clothing should be removed and washed before reuse. chemicalbook.comfishersci.ca

Analogues such as hexahydromethylphthalic anhydride (MHHPA) are also known to cause skin sensitization in humans. industrialchemicals.gov.au Phthalic anhydride, a related compound, is also positive in predictive tests for skin sensitization. nih.gov

Table 1: Summary of Skin Sensitization and Irritation Findings

| Endpoint | Finding | Classification | Source(s) |

| Skin Irritation | Causes skin irritation | Irritant | tcichemicals.comcoleparmer.comfishersci.co.uk |

| Skin Sensitization | May cause an allergic skin reaction | Skin Sensitizer, Category 1 | nih.govbroadview-tech.com |

Eye Irritation and Damage

Exposure to this compound poses a significant risk of serious eye damage. nih.govbroadview-tech.com It is consistently classified under the Globally Harmonized System (GHS) as causing serious eye damage (Eye Damage, Category 1). industrialchemicals.gov.au Some sources classify it as causing serious eye irritation (Eye Irritation, Category 2). tcichemicals.comfishersci.co.ukfishersci.com

Direct contact with the substance can cause chemical burns to the eye, and its vapors or mists can be extremely irritating. scbt.com For related compounds like maleic anhydride, contact with dust or vapor has been shown to cause irritation of the conjunctiva and corneal swelling. govinfo.govscbt.com The recommended first aid measure for eye contact is to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse. chemicalbook.com Immediate medical attention from an ophthalmologist is advised following eye exposure. sigmaaldrich.com

Table 2: Summary of Eye Irritation and Damage Findings

| Endpoint | Finding | Classification | Source(s) |

| Eye Damage | Causes serious eye damage | Eye Damage, Category 1 | nih.govbroadview-tech.comindustrialchemicals.gov.au |

| Eye Irritation | Causes serious eye irritation | Eye Irritation, Category 2 | tcichemicals.comfishersci.co.ukfishersci.com |

Acute and Repeated Dose Toxicity Studies

Acute toxicity information for this compound is limited, with many safety data sheets noting that data for oral, dermal, and inhalation routes is unavailable or not fully investigated. coleparmer.comchemicalbook.comfishersci.ca

However, data from analogue compounds provide some insight. For hexahydro-4-methylphthalic anhydride (4-MHHPA), the acute oral toxicity is considered low. An oral median lethal dose (LD50) in female Sprague Dawley rats was reported to be greater than 2000 mg/kg body weight, with no treatment-related effects observed. industrialchemicals.gov.au Similarly, the analogue tetrahydrophthalic anhydride (THPA) is not considered to cause severe systemic toxicity in rats following repeated oral exposure for 28 days at doses up to 600 mg/kg bw/day. industrialchemicals.gov.au

No specific data on repeated dose toxicity for this compound was found. For the analogue trimellitic anhydride (TMA), a 90-day inhalation study in rats resulted in dose-dependent increases in antibody levels and lung lesions, and a no-observed-adverse-effect concentration (NOAEC) was not identified. industrialchemicals.gov.au

Mutagenicity and Genotoxicity Assessments

There is a lack of specific data on the mutagenicity and genotoxicity of this compound itself. chemicalbook.comfishersci.ca However, assessments of related cyclic anhydrides provide some relevant information. For analogues like tetrahydrophthalic anhydride (THPA) and methyltetrahydrophthalic anhydride (MTHPA), the chemical structures did not generate DNA binding alerts for genotoxicity in a QSAR Toolbox analysis. industrialchemicals.gov.au

Furthermore, these analogues have produced negative results in bacterial reverse mutation assays (Ames test) using various Salmonella typhimurium and Escherichia coli strains, both with and without metabolic activation. industrialchemicals.gov.au They also showed negative results in chromosomal aberration tests. industrialchemicals.gov.au No in vivo genotoxicity data was available for these analogues. industrialchemicals.gov.au

Exposure-Related Observations in Humans and Occupational Health

Occupational exposure to cyclic anhydrides, including analogues of this compound, is primarily associated with respiratory and skin sensitization. industrialchemicals.gov.auindustrialchemicals.gov.au Inhalation is a significant exposure route. regulations.gov Workers exposed to phthalic anhydride have reported irritation of the eyes, respiratory tract, and skin. epa.gov Chronic effects in workers can include conjunctivitis, rhinitis, bronchitis, and dermatitis. govinfo.govepa.gov

Case studies involving workers exposed to hexahydromethylphthalic anhydride (MHHPA) have documented nasal complaints, skin issues, severe rhinitis, and coughing. industrialchemicals.gov.au Respiratory allergy is a major concern in the industrial use of these chemicals, and it is suggested that there may be no exposure level that does not increase the risk of developing respiratory sensitization. industrialchemicals.gov.au Therefore, control measures to prevent worker inhalation, ocular, and dermal exposure are critical. industrialchemicals.gov.au

Regulatory Frameworks and Environmental Guidelines

Classification and Labeling Standards (e.g., GHS, CLP)

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the European CLP (Classification, Labelling and Packaging) Regulation. europa.eu The primary health hazards identified are serious eye damage/irritation, skin sensitization, and respiratory irritation/sensitization. broadview-tech.comeuropa.eu

The standard labeling for this compound and its close analogues typically includes the "Danger" signal word and pictograms for corrosion and health hazard. nih.gov